Sulthiame-d4

LC-MS/MS Bioanalysis Stable Isotope Labeling

Quantifying sulthiame in plasma or whole blood is complicated by nonlinear, saturable binding to erythrocyte carbonic anhydrase, causing variable extraction recovery and matrix effects. Sulthiame-d4 is the essential analytical solution. - **Core Function:** Internal standard for LC-MS/MS bioanalysis; corrects for matrix effects and extraction variability via co-eluting behavior and +4 Da mass shift. - **Critical Specs:** ≥98% chemical purity, ≥98 atom% D isotopic enrichment. - **Supply:** Research-use-only; available for method development, TDM, and bioequivalence studies.

Molecular Formula C10H14N2O4S2
Molecular Weight 294.376
CAS No. 1795021-05-4
Cat. No. B586993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulthiame-d4
CAS1795021-05-4
Synonyms4-(Tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4;  4-(Tetrahydro-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4 S,S-Dioxide;  2-(p-Sulfamoylphenyl)-tetrahydro-2H-1,2-thiazine-d4 1,1-Dioxide;  Bayer A 168-d4;  Conadil-d4;  Contravul-d4;  Elisa
Molecular FormulaC10H14N2O4S2
Molecular Weight294.376
Structural Identifiers
SMILESC1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)/i3D,4D,5D,6D
InChIKeyHMHVCUVYZFYAJI-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulthiame-d4 Overview


Sulthiame-d4 (CAS 1795021-05-4) is a stable isotope-labeled analog of the antiepileptic drug sulthiame, in which four hydrogen atoms on the benzene ring are replaced with deuterium . It serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of sulthiame in biological matrices . The parent compound, sulthiame (CAS 61-56-3), is a carbonic anhydrase inhibitor used clinically for benign focal epilepsies and exhibits nonlinear pharmacokinetics with saturable erythrocyte binding, creating significant analytical challenges that deuterated internal standards are specifically designed to address [1]. As a research-use-only compound, Sulthiame-d4 is available from multiple vendors at ≥98% chemical purity and ≥98 atom% D isotopic enrichment .

Type: Stable isotope-labeled internal standard (SIL-IS)
Workflow: LC-MS/MS bioanalysis of sulthiame in research matrices
Key attribute: +4 Da mass shift for matrix-effect correction

Sulthiame-d4 vs. Structural Analogues


Generic substitution with unlabeled sulthiame or structurally similar analogues as an internal standard fails to address the fundamental requirements of LC-MS/MS bioanalysis for this specific analyte. Sulthiame exhibits nonlinear, saturable binding to erythrocyte carbonic anhydrase and significant matrix effects in biological samples, which introduce variability in extraction recovery and ionization efficiency that only a stable isotope-labeled internal standard can adequately correct . The use of structural analogues as internal standards for sulthiame quantification, while documented in HPLC-UV methods using compounds such as desethylatrazine, does not compensate for matrix effects in mass spectrometry-based detection and yields higher assay variability compared to deuterated internal standards [1]. Furthermore, stable isotopically labeled internal standards are the first choice for quantitative bioanalytical LC/MS assays because they exhibit extraction recovery, ionization response, and chromatographic behavior nearly identical to the analyte—characteristics that structural analogues cannot reliably provide [2].

Sulthiame-d4 (Deuterated ISTD)
Co-elutes with analyte; corrects matrix effects and ion suppression in LC-MS/MS. Tracks analyte through erythrocyte partitioning.
Structural analogue (e.g., desethylatrazine)
Different chromatographic behavior and extraction recovery. Does not correct for MS matrix effects; may shift assay variability in MS-based methods.
Unlabeled sulthiame
Indistinguishable from analyte by MS; cannot serve as an internal standard in quantitative LC-MS/MS assays.

Sulthiame-d4 Evidence Guide


Mass Shift vs. Unlabeled Sulthiame

Sulthiame-d4 possesses a molecular mass of 294.38 Da compared to 290.36 Da for unlabeled sulthiame, a mass difference of +4 Da . This mass shift, resulting from the substitution of four hydrogen atoms with deuterium on the benzene ring, enables complete mass spectrometric resolution between the internal standard and the native analyte without chromatographic separation . The mass difference exceeds the typical +3 Da minimum threshold required to avoid isotopic overlap between analyte and internal standard in quantitative LC-MS/MS assays [1].

Mass Shift vs. Unlabeled
Head-to-head
Sulthiame-d4: 294.38 Da vs. Sulthiame: 290.36 Da (+4 Da)
Supports complete MS resolution and avoids isotopic cross-talk.
Aromatic ring deuteration; exceeds typical +3 Da minimum threshold.
LC-MS/MS Bioanalysis Stable Isotope Labeling

Isotopic Enrichment Specifications

Commercial Sulthiame-d4 is supplied with a minimum isotopic enrichment of 98 atom% deuterium (≥98 atom% D) and chemical purity of ≥98% . This specification ensures that less than 2% of the internal standard consists of incompletely deuterated species that could produce MS signals overlapping with the native analyte. Structural analogues used as internal standards for sulthiame in non-MS methods, such as desethylatrazine or chloro-derivatives, do not possess this isotopic differentiation capability and cannot provide the same level of matrix effect correction in MS-based detection [1].

Isotopic Enrichment
Specification review
≥98 atom% D; ≥98% chemical purity
Limits isotopic impurity to ≤2% that could compromise assay accuracy.
Vendor specification; structural analogues provide no MS differentiation.
Isotopic Purity Quality Control Internal Standard

Matrix Effect Correction: SIL-IS vs. Analogues

Stable isotopically labeled (SIL) internal standards such as Sulthiame-d4 are the preferred choice for quantitative bioanalytical LC/MS assays because they exhibit extraction recovery, ionization response, and chromatographic behavior nearly identical to the analyte [1]. This co-eluting behavior enables SIL-IS to correct for matrix effects and ion suppression that structural analogues cannot adequately compensate for. However, deuterium-labeled compounds may demonstrate unexpected behavior, such as slightly different retention times or recoveries compared to the analyte due to deuterium isotope effects, particularly when deuterium substitution occurs near exchangeable protons or polar functional groups [2]. In the case of Sulthiame-d4, deuterium substitution is on the aromatic ring (positions 2,3,5,6) rather than near the sulfonamide moiety, potentially minimizing chromatographic separation .

Matrix Effect Correction
Class-level
SIL-IS co-elutes with analyte; corrects ion suppression
Supports bioanalytical validation review for matrix effect control.
Deuterium isotope effect on retention time requires method-specific validation.
Matrix Effect Ion Suppression LC-MS/MS

Nonlinear Disposition and SIL-IS

Sulthiame exhibits nonlinear pharmacokinetics with saturable, high-affinity binding to carbonic anhydrase within erythrocytes, leading to concentration-dependent distribution and complex elimination profiles . This nonlinear disposition creates significant analytical challenges, as small variations in sample preparation or matrix composition can produce disproportionately large errors in quantification. The use of a stable isotope-labeled internal standard such as Sulthiame-d4 is particularly critical for accurately characterizing such nonlinear pharmacokinetic behavior, because it tracks the analyte through all sample handling steps—including erythrocyte lysis, protein precipitation, and extraction—whereas structural analogues may partition differently between plasma and erythrocyte compartments [1]. In contrast, HPLC-UV methods using structural analogue internal standards have been validated for therapeutic drug monitoring of sulthiame, but these methods lack the sensitivity and specificity required for detailed pharmacokinetic studies of nonlinear disposition [2].

Nonlinear PK Correction
Class-level
SIL-IS tracks analyte through saturable erythrocyte binding
Supports PK exposure-model interpretation for sulthiame.
Structural analogues may partition differently between plasma and erythrocytes.
Pharmacokinetics Nonlinear Kinetics Erythrocyte Binding

Cold Chain Storage and Stability

Sulthiame-d4 requires storage at 2-8°C with cold chain shipping, as specified by multiple vendors . Long-term storage of the powder form is specified at -20°C for up to 3 years, or 4°C for up to 2 years . This cold chain requirement differs from unlabeled sulthiame reference standards, which are typically stored at room temperature or with less stringent temperature control . The deuterium substitution on the aromatic ring does not inherently increase thermal lability, but the cold chain specification likely reflects the product's intended use as a high-value analytical standard requiring preservation of isotopic integrity.

Cold Chain Storage
Data to verify
2–8°C storage; cold chain shipping required
Procurement logistics context; unlabeled sulthiame is ambient-stored.
May reflect preservation of isotopic integrity for a high-value standard.
Storage Stability Procurement Logistics Cold Chain

Comparative Assay Performance: SIL-IS vs. Analogues

Direct comparative studies have demonstrated that switching from a structural analogue internal standard to a stable isotopically labeled internal standard significantly improves LC-MS/MS assay performance. In one published study quantifying the anticancer drug Kahalalide F, conversion from an analogue internal standard to a SIL-IS improved assay precision and accuracy [1]. While this specific study did not involve sulthiame, the principle is broadly applicable: SIL internal standards yield better assay performance results for quantitative bioanalytical LC/MS assays than structural analogue internal standards [2]. For sulthiame specifically, validated HPLC-UV methods using desethylatrazine as an internal standard have achieved linearity ranges of 0.2–50.0 μg/mL with R² > 0.9999 and inter-assay CV of 4–9%, but these methods operate in a different analytical context (UV detection rather than MS) and do not correct for matrix effects in MS-based detection [3]. Note: No published head-to-head validation study directly comparing Sulthiame-d4 versus an alternative internal standard for sulthiame LC-MS/MS quantification was identified in the accessible literature. The evidence presented here represents class-level inference from general SIL-IS performance data and cross-study comparison with published sulthiame HPLC-UV methods.

Comparative Assay Performance
Context-dependent
No direct sulthiame SIL-IS vs. analogue comparison published
Supports method-transfer context; internal validation is required.
Class-level evidence from other SIL-IS indicates improved precision.
Assay Performance Method Validation Internal Standard Selection

Sulthiame-d4 Application Scenarios


Therapeutic Drug Monitoring of Sulthiame

For clinical pharmacology laboratories conducting therapeutic drug monitoring of sulthiame in patient plasma or serum samples, Sulthiame-d4 serves as the internal standard in validated LC-MS/MS assays. The +4 Da mass differential enables complete MS resolution from the native analyte, while the co-eluting behavior corrects for matrix effects and extraction variability . This application leverages the compound's primary differentiation: isotopic labeling for accurate quantification in complex biological matrices where sulthiame's nonlinear erythrocyte binding complicates analysis [1].

Pharmacokinetic & ADME Studies of Sulthiame

In preclinical and clinical pharmacokinetic studies investigating sulthiame's absorption, distribution, metabolism, and excretion, Sulthiame-d4 enables precise quantification across multiple biological matrices including plasma, whole blood, and urine . The deuterated internal standard is essential for tracking the analyte through erythrocyte partitioning and correcting for the nonlinear, saturable binding to carbonic anhydrase that characterizes sulthiame's disposition [1].

Bioequivalence Studies of Sulthiame

For pharmaceutical companies developing generic sulthiame formulations, Sulthiame-d4 provides the analytical tool required for bioequivalence studies comparing test formulations against reference products. Regulatory guidance for bioanalytical method validation emphasizes the use of stable isotope-labeled internal standards for LC-MS/MS assays to minimize matrix effect variability and ensure robust quantification across study subjects .

LC-MS/MS Method Development for Sulthiame

For analytical laboratories establishing de novo LC-MS/MS methods for sulthiame quantification, Sulthiame-d4 serves as the internal standard during method development, validation, and routine quality control sample analysis . The compound is used to construct calibration curves, assess recovery, evaluate matrix effects, and establish assay precision and accuracy parameters according to regulatory bioanalytical method validation guidelines [1].

Application
Selection Property
Validation Focus
Sulthiame research PK monitoring
Co-eluting ISTD for matrix-effect control
ISTD benchmarking in human plasma research matrices
PK & ADME studies
Erythrocyte partitioning and nonlinear PK correction
Exposure-model interpretation across whole blood and plasma
Bioequivalence method validation
Deuterated ISTD for robust LC-MS/MS quantification
Bioanalytical validation review per regulatory guidance
De novo LC-MS/MS method development
+4 Da mass shift for complete MS resolution
Method-transfer context and accuracy/precision endpoint review

Technical Documentation Hub

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